molecular formula C12H15N B8340086 2,3,3a,4,9,9a-hexahydro-1H-benz[f]isoindole

2,3,3a,4,9,9a-hexahydro-1H-benz[f]isoindole

Cat. No. B8340086
M. Wt: 173.25 g/mol
InChI Key: DTSXQWQKTGNWHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,3a,4,9,9a-hexahydro-1H-benz[f]isoindole is a useful research compound. Its molecular formula is C12H15N and its molecular weight is 173.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

2,3,3a,4,9,9a-hexahydro-1H-benzo[f]isoindole

InChI

InChI=1S/C12H15N/c1-2-4-10-6-12-8-13-7-11(12)5-9(10)3-1/h1-4,11-13H,5-8H2

InChI Key

DTSXQWQKTGNWHG-UHFFFAOYSA-N

Canonical SMILES

C1C2CNCC2CC3=CC=CC=C31

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of potassium hydroxide (8.67 g, 154.6 mmol) in 100 mL of methanol was trans-2-trifluoroacetyl-2,3,3a,4,9,9a-hexahydro-1H-benz[f]isoindole (8.32 g, 30.91 mmol), and the mixture was stirred at room temperature for four hours. The mixture was concentrated in-vacuo, and the residue was partitioned between diethyl ether and water. The layers were separated, and the aqueous phase was extracted with three 200 mL portions of diethyl ether. The combined organic phases were dried over sodium sulfate, and concentrated in-vacuo to a yellow oil. The oil was purified by flash chromatography on an 8×15 cm silica column, eluting with a 40:10:1 mixture of methylene chloride, methanol, and 25% aqueous ammonium hydroxide. Obtained 2.5 g of the trans isomer as a white solid, and 2.0 g of the cis isomer as a pale yellow solid. Yield=46% (trans), 37% (cis). NMR (trans) (300 MHz, CDCl3) δ 7.12 (m, 4H), 3.36-3.31 (m, 2H), 3.08-3.03 (m, 2H), 2.71-2.58 (m, 4H), 2.46 (bs, 1H), 1.90 (m, 2H).
Quantity
8.67 g
Type
reactant
Reaction Step One
Name
trans-2-trifluoroacetyl-2,3,3a,4,9,9a-hexahydro-1H-benz[f]isoindole
Quantity
8.32 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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